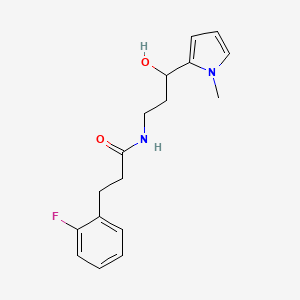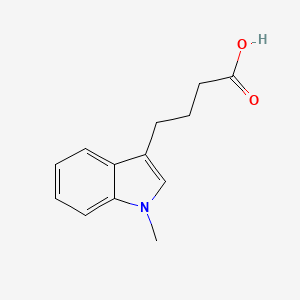
N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a synthesized organic compound known for its distinctive structure that features a urea linkage, a phenyl ring, and a pyrrolidine moiety. This combination lends it interesting chemical and potential bioactive properties.
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives, which share structural similarities with this compound, interact with their targets by binding to them, thereby initiating a series of biochemical reactions .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives, which share structural similarities with this compound, can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process:
Preparation of Intermediate: Start with the reaction of 4-ethoxyaniline with a suitable reagent (like acyl chloride) to introduce the 4-ethoxyphenyl moiety.
Formation of Pyrrolidinone: React the intermediate with a pyrrolidinone derivative under appropriate conditions to form 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl urea.
Final Coupling: Couple this intermediate with a phenylurea compound under mild conditions to achieve the final product.
Industrial Production Methods
For industrial-scale production, optimization of each step to enhance yield and purity is crucial. This may involve:
Use of Catalysts: Catalysts to accelerate the reaction rate and improve selectivity.
Reactor Design: Utilizing advanced reactor designs for efficient heat and mass transfer.
Purification: Implementing high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions:
Oxidation: Introduction of oxidative agents may lead to modification of the ethoxyphenyl ring.
Reduction: Reduction reactions can potentially open the pyrrolidinone ring, altering its structure significantly.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminium hydride in anhydrous solvents.
Substitution: Utilizing electrophiles like halogens or nitro groups under mild conditions.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives or open-ring structures.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
In Chemistry
It serves as an intermediate in the synthesis of other complex organic molecules due to its stable urea linkage and phenyl rings.
In Biology
The compound's structural resemblance to bioactive molecules makes it a candidate for pharmacological studies, particularly in enzyme inhibition or as a receptor modulator.
In Medicine
Research may explore its potential as a therapeutic agent, especially due to its pyrrolidinone structure which is common in various drugs.
In Industry
It can be a precursor for materials with specific properties, such as polymers or resins used in advanced materials.
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)-2-(1-(4-methoxyphenyl)pyrrolidin-3-yl)acetamide
N-(3-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)ethanamide
Uniqueness:
The ethoxyphenyl group imparts distinct electronic properties, potentially leading to unique biological activity.
The urea linkage is relatively stable, offering better pharmacokinetic properties.
Propriétés
IUPAC Name |
N-[3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-3-29-19-9-7-18(8-10-19)25-13-17(12-20(25)27)24-21(28)23-16-6-4-5-15(11-16)22-14(2)26/h4-11,17H,3,12-13H2,1-2H3,(H,22,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFOBPMZZGYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2934036.png)
![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)



![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)
![2-{[1-(2,5-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)

